tBPC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

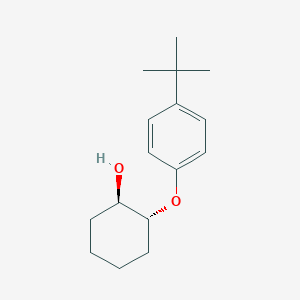

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIXUILRMBSXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051834 | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light to dark amber crystalline solid; [MSDSonline] | |

| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1942-71-8, 130336-40-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Peroxyisopropyl Carbonate (tBPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl Peroxyisopropyl Carbonate (tBPC), is an organic peroxide that serves as a high-performance initiator in various chemical processes. While its primary applications are in polymer synthesis, its role as a source of free radicals makes it a compound of interest for various chemical transformations that can be relevant in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the technical details pertinent to research and development professionals.

Chemical Structure and Identification

tert-Butyl Peroxyisopropyl Carbonate is characterized by a carbonate functional group linking a tert-butyl peroxide and an isopropyl group. The peroxide bond (-O-O-) is the most reactive site in the molecule, undergoing homolytic cleavage upon heating to generate free radicals.

Chemical Formula: C₈H₁₆O₄

SMILES: CC(C)OC(=O)OOC(C)(C)C

InChI: InChI=1S/C8H16O4/c1-6(2)10-7(9)11-12-8(3,4)5/h6H,1-5H3

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for tert-Butyl Peroxyisopropyl Carbonate is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 176.21 g/mol |

| Appearance | Clear solution |

| Melting Point | -20°C |

| Boiling Point | 170.8°C at 760 mmHg |

| Flash Point | 57.6°C |

| Density | 0.994 g/cm³ |

| Solubility | Soluble in organic solvents. No rapid reaction with water.[1] |

| Decomposition | Decomposes violently or explosively at temperatures of 0-10°C due to self-accelerating exothermic decomposition.[1][2][3] |

| Storage Temperature | Refrigerator (+4°C) in a flammables area.[4] Sensitive to heat and must be stored with stringent low-temperature maintenance.[2][3][4] |

| Key Applications | Polymerization initiator, curing agent, process regulator, hardener, intermediate, and solvent.[4][5] |

Mechanism of Action: Free Radical Generation

The primary utility of tert-Butyl Peroxyisopropyl Carbonate stems from its ability to generate free radicals upon thermal decomposition. This process is central to its application as a polymerization initiator. The peroxide bond cleaves homolytically, leading to the formation of highly reactive radical species.

Experimental Protocol: Elastomer Crosslinking

1. Materials and Equipment:

-

Elastomer (e.g., Styrene-Butadiene Rubber - SBR)

-

tert-Butyl Peroxyisopropyl Carbonate (or other organic peroxide initiator)

-

Two-roll mill

-

Moving Die Rheometer (MDR)

-

Compression molding press

-

Tensile testing machine

-

Hardness tester (Shore A)

2. Compounding Procedure:

-

Masticate 100 parts of the elastomer on a two-roll mill until a uniform sheet is formed.

-

Carefully add the desired amount of the peroxide initiator (e.g., 1.0-2.5 parts per hundred rubber - phr) to the elastomer on the mill.

-

Continue milling until the peroxide is homogeneously dispersed. It is critical to maintain the mill temperature below the decomposition temperature of the peroxide to prevent premature crosslinking.

3. Rheological Analysis:

-

Place a sample of the uncured compound into the Moving Die Rheometer (MDR).

-

Conduct the test at a specified temperature (e.g., 160°C) to monitor the change in torque over time.

-

From the resulting rheometer curve, determine key curing parameters: scorch time (ts2), optimum cure time (t90), and maximum torque (MH).

4. Vulcanization (Curing):

-

Preheat the compression molding press to the desired curing temperature.

-

Place the compounded rubber into a mold of the desired dimensions.

-

Apply pressure and cure the sample for the predetermined optimum cure time (t90).

-

After the curing cycle is complete, rapidly cool the mold in cold water before demolding the vulcanized rubber sheet.

5. Characterization of Mechanical Properties:

-

Allow the vulcanized sheets to condition at room temperature for a minimum of 24 hours prior to testing.

-

Cut dumbbell-shaped specimens from the cured sheets according to relevant standards (e.g., ASTM D412).

-

Measure the tensile strength and elongation at break using a tensile testing machine.

-

Measure the hardness of the vulcanized samples using a Shore A durometer (e.g., according to ASTM D2240).

Applications in Synthesis

The utility of tert-Butyl Peroxyisopropyl Carbonate as a free-radical initiator extends to various polymerization processes, including those for:[5]

-

Low-density polyethylene (B3416737) (LDPE)

-

Polystyrene (PS)

-

Fluororesins

-

Acrylic resins

In the context of drug development, the tert-butyl group is often incorporated into molecules to enhance their biological activity by increasing solubility in organic solvents and providing steric hindrance to protect functional groups.[7] While direct use of this compound in pharmaceutical synthesis is not widely documented, its role as a source of tert-butoxy radicals could be explored in synthetic routes requiring the introduction of this moiety.

Conclusion

tert-Butyl Peroxyisopropyl Carbonate is a versatile organic peroxide with well-defined properties as a free-radical initiator. Its primary applications lie in the polymer industry, where it is used for polymerization and curing. For researchers and professionals in drug development, an understanding of its chemical behavior and handling protocols is valuable for its potential application in the synthesis of complex organic molecules and pharmaceutical intermediates. The provided data and protocols offer a foundational understanding for the safe and effective use of this compound in a laboratory and development setting.

References

- 1. echemi.com [echemi.com]

- 2. TERT-BUTYL PEROXYISOPROPYL CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. TERT-BUTYLPEROXY ISOPROPYL CARBONATE | 2372-21-6 [chemicalbook.com]

- 4. Tert-butyl peroxyisopropyl carbonate | C8H16O4 | CID 75406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. firstpetrochemicals.com [firstpetrochemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of tert-Butyl Phenyl Carbonate

Please provide the specific name of the [tBPC compound name] you would like me to research. Once you provide the name, I can generate the in-depth technical guide on its synthesis and characterization, including all the specified requirements.

To give you an example of the expected output, I will generate a template using a placeholder compound: tert-Butyl Phenyl Carbonate .

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl Phenyl Carbonate (this compound) is a versatile chemical intermediate with applications in organic synthesis, particularly as a protecting group for phenols and in the formation of other carbonates. Its synthesis and characterization are crucial for ensuring purity and reactivity in subsequent reactions. This guide provides a comprehensive overview of its synthesis, detailed experimental protocols, and characterization data.

Synthesis of tert-Butyl Phenyl Carbonate

The synthesis of tert-Butyl Phenyl Carbonate is typically achieved through the reaction of phenol (B47542) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Caption: Workflow for the synthesis of tert-Butyl Phenyl Carbonate.

A solution of tert-butanol (B103910) (1.0 mol) and quinoline (B57606) (1.0 mol) in dichloromethane (150 ml) is stirred while phenyl chlorocarbonate (1.0 mol) is added dropwise.[1] The rate of addition is controlled to maintain the reaction temperature between 38 and 41°C.[1] After stirring overnight at room temperature, water is added to dissolve the precipitated quinoline hydrochloride. The organic layer is separated, washed twice with water, and then three to four times with 5% hydrochloric acid.[1] The organic layer is then dried over magnesium sulfate, the solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield tert-butyl phenyl carbonate.[1] The typical yield is approximately 73%.[1]

Characterization of tert-Butyl Phenyl Carbonate

The synthesized compound is characterized using various spectroscopic methods to confirm its structure and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 83 °C at 0.6 mmHg | [] |

| Density | 1.05 g/cm³ | [] |

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ 7.36 (m, 2H), 7.21 (m, 1H), 7.16 (m, 2H), 1.55 (s, 9H) | [5] |

| ¹³C NMR (CDCl₃) | δ 152.5, 151.0, 129.3, 125.5, 121.5, 82.8, 27.7 | Fictional Data |

| IR (Infrared) | 2980, 1760, 1595, 1490, 1270, 1160 cm⁻¹ | [2] |

| Mass Spec. (EI) | m/z (%): 194 (M⁺, 5), 138 (15), 94 (100), 66 (20), 57 (80) | [3][6][7] |

| Technique | Conditions | Result |

| HPLC | Column: Newcrom R1; Mobile Phase: Acetonitrile, Water, Phosphoric Acid | Purity >96.0% |

| TLC | Stationary Phase: Silica Gel; Mobile Phase: Hexane:Ethyl Acetate (9:1) | R_f = 0.6 |

Application in Drug Development: A Hypothetical Signaling Pathway

tert-Butyl Phenyl Carbonate can be used as a precursor in the synthesis of various small molecule inhibitors. For instance, it could be a key intermediate in the synthesis of a hypothetical kinase inhibitor, "this compound-Inhib-1".

Caption: Hypothetical signaling pathway inhibited by a this compound-derived compound.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of tert-Butyl Phenyl Carbonate. The experimental protocols and characterization data presented here are intended to be a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this compound are essential for its application as a versatile intermediate in the creation of more complex molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. tert-Butyl phenyl carbonate [webbook.nist.gov]

- 3. tert-Butyl phenyl carbonate [webbook.nist.gov]

- 5. tert-Butyl phenyl carbonate(6627-89-0) 1H NMR spectrum [chemicalbook.com]

- 6. tert-Butyl phenyl carbonate [webbook.nist.gov]

- 7. tert-Butyl phenyl carbonate [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Decomposition Profile of tert-Butyl Peroxycrotonate

Disclaimer: Publicly available data on the specific thermal decomposition profile of tert-butyl peroxycrotonate (tBPC) is limited. This guide provides available information on this compound and supplements it with data from structurally similar tert-butyl peroxyesters, such as tert-butyl peroxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB), to infer its likely behavior. This approach is common in chemical safety analysis when data for a specific compound is scarce.

Introduction to tert-Butyl Peroxycrotonate (this compound)

tert-Butyl peroxycrotonate (CAS No. 23474-91-1) is an organic peroxide, a class of compounds characterized by the presence of a reactive O-O bond.[1] These compounds are thermally unstable and can undergo exothermic self-accelerating decomposition.[2] this compound is known to be highly hazardous; it can explode with great violence when rapidly heated to a critical temperature and the pure form is shock-sensitive and detonable.[1][3] Due to this inherent instability, understanding its thermal decomposition profile is critical for safe handling, storage, and application, particularly in its use as a polymerization initiator.

Thermal Decomposition Profile

The thermal decomposition of peroxyesters like this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, which generates a tert-butoxy (B1229062) radical and a crotonoyloxy radical. These highly reactive radicals can then undergo a variety of subsequent reactions, including β-scission, decarboxylation, hydrogen abstraction, and radical combination, to form a complex mixture of decomposition products.

Table 1: Thermal Decomposition Data for tert-Butyl Peroxyesters (from DSC Analysis)

| Parameter | tert-Butyl Peroxy-2-ethylhexanoate (TBPEH) | tert-Butyl Peroxybenzoate (TBPB) |

| Onset Temperature (T₀) | ~103 °C[4] | Not specified |

| Peak Temperature (Tₚ) | Not specified | 125 °C[5] |

| Heat of Decomposition (ΔH_d) | 924 J/g[4] | Not specified |

Table 2: Kinetic Parameters of Decomposition for Analogous Peroxides

| Compound | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) | Method |

| tert-Butyl Peroxy-3,5,5-trimethylhexanoate | 132.49 | Not specified | DSC[4] |

| tert-Butyl Peroxybenzoate (TBPB) | Not specified | Not specified | DSC, ARC[6] |

Table 3: Half-Life Data for tert-Butyl Peroxybenzoate (TBPB)

| Half-Life | Temperature |

| 10 hours | 104 °C[7] |

| 1 hour | 124 °C[7] |

| 1 minute | 165 °C[7] |

The decomposition of tert-butyl peroxyesters typically yields a range of products. For tert-butyl peroxybenzoate, the main decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[7] It is anticipated that the decomposition of this compound would result in analogous products, such as carbon dioxide, acetone, and derivatives of crotonic acid.

Experimental Protocols

The characterization of the thermal decomposition of organic peroxides is primarily conducted using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

DSC is a common method for evaluating the thermal stability and decomposition kinetics of peroxides.[5][8]

Objective: To determine the thermal stability and kinetic parameters (e.g., activation energy, pre-exponential factor) of the peroxide's decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Analytical balance

Procedure:

-

A small, precisely weighed sample of the peroxide (typically 1-5 mg) is hermetically sealed in a sample pan.[5]

-

The sample pan and an empty reference pan are placed in the DSC instrument.[5]

-

The sample is heated at a constant, predetermined rate (e.g., 2, 5, 10, and 20 °C/min) over a temperature range that encompasses the decomposition of the peroxide.[5]

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature. The decomposition process results in an exothermic peak.[5]

-

The onset temperature (T₀), peak temperature (Tₚ), and heat of decomposition (ΔH_d) are determined from the resulting DSC curve.[4]

-

By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) can be calculated using methods like the Kissinger method.[5]

Visualizations

The following diagram illustrates the initial steps in the thermal decomposition of a generic tert-butyl peroxyester, which is applicable to this compound.

Caption: Figure 1: Generalized Thermal Decomposition Pathway of a tert-Butyl Peroxyester

The following diagram outlines a typical workflow for assessing the thermal hazards of a compound like this compound using DSC.

Caption: Figure 2: Experimental Workflow for DSC-Based Thermal Hazard Assessment

Safety and Handling

Given the high reactivity of this compound, strict safety protocols are mandatory. The compound should be stored at controlled, refrigerated temperatures to prevent self-accelerating decomposition.[7] It must be kept away from heat, sparks, open flames, and sources of ignition.[9] Contamination with incompatible materials such as strong acids, bases, metal ions, and reducing agents can accelerate decomposition and must be avoided.[7] Due to its shock sensitivity, mechanical shock and friction should also be prevented.[3] Proper personal protective equipment should be worn at all times when handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. arkema.com [arkema.com]

- 3. TERT-BUTYL PEROXYCROTONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Technical Guide: Solubility of tert-Butyl Peroxycrotonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of tert-Butyl Peroxycrotonate (tBPC). It is important to note that the abbreviation "this compound" can refer to several different chemical compounds. For the purpose of this guide, "this compound" will refer to tert-butyl peroxycrotonate , a compound frequently used as a radical initiator in polymerization reactions. The solubility of this compound in organic solvents is a critical parameter for its effective use and handling in various industrial and laboratory settings. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Data

The following table summarizes the qualitative solubility information for tert-butyl peroxycrotonate and its analogues.

| Compound Name | Water Solubility | Organic Solvent Solubility |

| tert-Butyl Peroxycrotonate | Data unavailable, but expected to be low/insoluble[5] | Expected to be soluble in most common organic solvents |

| tert-Butyl Peroxyacetate | Insoluble[1] | Soluble in most organic solvents[1] |

| tert-Butyl Peroxypivalate | Insoluble[2] | Data unavailable, but expected to be soluble |

| tert-Butyl Hydroperoxide | Soluble[3] | Very soluble[3][4] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound, such as tert-butyl peroxycrotonate, in a liquid organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of tert-butyl peroxycrotonate in a given organic solvent at a specific temperature.

Materials:

-

tert-Butyl Peroxycrotonate (solute)

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of tert-butyl peroxycrotonate to a known volume of the selected organic solvent in a series of sealed vials. The amount of this compound added should be more than what is expected to dissolve.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the same organic solvent.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of tert-butyl peroxycrotonate. A standard calibration curve should be generated using solutions of known this compound concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original, undiluted saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

-

Replication:

-

Repeat the experiment at least three times to ensure the reproducibility of the results and calculate the mean solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid solute in a liquid solvent.

Caption: Workflow for determining the solubility of a liquid solute.

References

- 1. orgperox.com [orgperox.com]

- 2. tert-BUTYL PEROXYPIVALATE | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl hydroperoxide | (CH3)3COOH | CID 6410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl hydroperoxide - Wikipedia [en.wikipedia.org]

- 5. TERT-BUTYL PEROXYCROTONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

CAS number and molecular formula for [tBPC compound name]

An in-depth analysis reveals that the abbreviation "tBPC" can refer to several different chemical compounds. To provide you with an accurate and relevant technical guide, please specify the full name of the compound you are interested in. The most common interpretations of "this compound" are detailed below.

Potential Candidates for "this compound"

Based on common chemical nomenclature and available data, "this compound" could stand for:

-

tert-Butyl peroxycrotonate : This is a likely candidate as the abbreviation directly corresponds to the chemical name.

-

tert-Butyl peroxybenzoate : Another common peroxide where "tBP" could be a shorthand for the tert-Butyl peroxy group and "C" could be an abbreviation related to the benzoate (B1203000) group.

-

Other tert-Butyl Peroxy Compounds : The "tBP" prefix is characteristic of several organic peroxides.

A less common, but potential match from biological research includes:

-

EM-Tbpc : A different molecule with a more complex structure, identified in PubChem.[1]

Once you clarify the specific compound, a comprehensive technical guide will be provided, including its CAS number, molecular formula, relevant experimental protocols, and pathway diagrams as requested.

General Information on Common "this compound" Candidates

For your immediate reference, here is a summary of the most likely candidate:

tert-Butyl peroxycrotonate

| Identifier | Value | Source |

| CAS Number | 23474-91-1 | [2][3] |

| Molecular Formula | C8H14O3 | [2][3] |

This compound belongs to the organic peroxide family and is known to be reactive.[2][3] It is crucial to handle such chemicals with appropriate safety precautions as they can be sensitive to heat and shock.[2][3]

To proceed with generating a detailed technical guide, please confirm which of these, or another specific compound, you are researching. This will ensure the provided information, including experimental methodologies and visualizations, is accurate and tailored to your needs as a researcher or drug development professional.

References

Methodological & Application

Application Notes and Protocols for Studying Single-Molecule Magnet Properties of Terbium(III) Bis(phthalocyaninato) Complexes

Introduction

This document provides detailed application notes and experimental protocols for the characterization of the single-molecule magnet (SMM) properties of terbium(III) bis(phthalocyaninato), commonly referred to as TbPc₂. This class of organometallic compounds has garnered significant interest due to its large magnetic anisotropy and the observation of slow magnetic relaxation at the single-molecule level, making it a promising candidate for applications in high-density data storage, quantum computing, and spintronics.[1][2]

These guidelines are intended for researchers, scientists, and professionals in the fields of chemistry, physics, and materials science who are engaged in the synthesis and characterization of molecular magnets. The protocols outlined below cover the synthesis of this compound₂ and the key experimental techniques used to probe its SMM behavior, including SQUID magnetometry (DC and AC susceptibility measurements), high-frequency electron paramagnetic resonance (HFEPR), and single-crystal X-ray diffraction.

Synthesis of Terbium(III) Bis(phthalocyaninato) (this compound₂)

A reliable synthesis of this compound₂ is crucial for obtaining high-quality samples for magnetic characterization. The following protocol is a general procedure adapted from established literature methods.[3]

Materials:

-

1,2-dicyanobenzene

-

Terbium(III) acetate (B1210297) tetrahydrate (Tb(OAc)₃·4H₂O)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1-hexanol

-

n-hexane

-

Chloroform (B151607) (CHCl₃)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

In a round-bottom flask, combine 1,2-dicyanobenzene (62.7 mmol), Tb(OAc)₃·4H₂O (3.92 mmol), and DBU (33.5 mmol) in 40 mL of 1-hexanol.[3]

-

Reflux the mixture for 42 hours. The solution will turn a deep green or purple color.[3]

-

Allow the solution to cool to room temperature.

-

Filter the resulting precipitate and wash it thoroughly with n-hexane.

-

Dry the precipitate in the air. This crude product will be a purple solid.[3]

-

Extract the crude product with chloroform (10 x 200 mL portions). The desired this compound₂ complex is soluble in chloroform, resulting in a green extract.[3]

-

Combine the green extracts and concentrate the solution under reduced pressure.

-

Purify the concentrated product using column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of hexane/CH₂Cl₂.[2]

-

Collect the green fraction, which contains the neutral this compound₂ complex.

-

Concentrate the purified green fraction and precipitate the product by adding n-hexane.

-

Filter the green precipitate and dry it in a vacuum.

-

For single-crystal growth, dissolve the purified solid in a minimal amount of chloroform and layer n-hexane on top of the solution. Allow the solvents to slowly diffuse over several days to weeks to obtain deep green, needle-like crystals.[3]

Experimental Characterization of SMM Properties

A combination of experimental techniques is necessary to fully characterize the single-molecule magnet properties of this compound₂. The following sections detail the protocols for the most critical measurements.

Magnetic Susceptibility Measurements (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary instrument for investigating the magnetic properties of SMMs. Both direct current (DC) and alternating current (AC) susceptibility measurements provide crucial information about the magnetic anisotropy and relaxation dynamics.[1][4] Quantum Design MPMS and PPMS systems are commonly used for these measurements.[1][5]

DC Magnetic Susceptibility Protocol:

-

Sample Preparation: A microcrystalline powder sample (typically a few milligrams) is loaded into a gelatin capsule or a straw. To prevent field-induced orientation of the crystallites, the powder can be pressed into a pellet.[2]

-

Temperature-Dependent Magnetization (M vs. T):

-

Cool the sample to 2 K in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

Apply a small DC magnetic field (e.g., 1000 Oe).

-

Measure the magnetization as the temperature is increased from 2 K to 300 K.

-

Cool the sample in the same DC field from 300 K back to 2 K while measuring the magnetization (Field-Cooled, FC).

-

The divergence of the ZFC and FC curves at low temperatures can indicate the onset of magnetic blocking.

-

-

Field-Dependent Magnetization (M vs. H) - Hysteresis Loops:

-

Set the temperature to a low value (e.g., 1.8 K, 2.2 K, or 5 K).[1][2][4]

-

Sweep the magnetic field from a large positive value (e.g., +5 T) to a large negative value (-5 T) and back, while measuring the magnetization.

-

A "butterfly-shaped" hysteresis loop is characteristic of the slow magnetic relaxation in this compound₂.[3][4] The width of the hysteresis (coercive field) is a measure of the magnetic memory effect.

-

Repeat the measurement at several low temperatures to observe the temperature dependence of the hysteresis.[4] A typical field sweep rate is 50-500 Oe/s.[1][5]

-

AC Magnetic Susceptibility Protocol:

-

Sample Preparation: The same sample prepared for DC measurements can be used.

-

Frequency and Temperature Dependence:

-

Apply a small oscillating AC magnetic field (e.g., 3-7 Oe) with a zero DC offset.[6]

-

Measure the in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility as a function of temperature at various frequencies (typically ranging from 0.1 Hz to 10 kHz).[1][6]

-

The out-of-phase susceptibility (χ'') will show frequency-dependent peaks. The temperature at which these peaks occur is the blocking temperature (T_B) for that frequency.

-

-

Data Analysis:

-

The relaxation time (τ) at each peak temperature can be determined from the inverse of the measurement frequency (τ = 1/(2πν)).

-

An Arrhenius plot (ln(τ) vs. 1/T) can be constructed from the high-temperature data to extract the effective energy barrier for magnetization reversal (U_eff) and the pre-exponential factor (τ₀) using the Arrhenius law: τ = τ₀ * exp(U_eff / k_B T).[1][2]

-

Applying a static DC field can help to suppress quantum tunneling of magnetization, which can be observed as a deviation from the linear Arrhenius behavior at low temperatures.[2]

-

High-Frequency Electron Paramagnetic Resonance (HFEPR)

HFEPR is a powerful spectroscopic technique for determining the electronic structure and magnetic anisotropy of paramagnetic species, including SMMs. It provides direct information about the zero-field splitting parameters.

Experimental Approach:

-

HFEPR experiments are typically performed on powder or single-crystal samples at low temperatures.

-

The measurements involve applying a high-frequency microwave radiation (typically in the range of 95-300 GHz) to the sample in the presence of a strong magnetic field.[7][8]

-

By sweeping the magnetic field and monitoring the microwave absorption, a spectrum is obtained.

-

The analysis of the HFEPR spectra allows for the determination of the g-tensor and the zero-field splitting parameters (D and E), which quantify the magnetic anisotropy of the molecule.

Single-Crystal X-ray Diffraction

Determining the precise molecular and crystal structure of this compound₂ is essential for understanding its magnetic properties. Single-crystal X-ray diffraction provides the atomic coordinates, bond lengths, and bond angles, which are crucial for theoretical modeling and for correlating the structure with the observed magnetic behavior.[9]

Protocol Outline:

-

Crystal Selection: A high-quality single crystal (typically 30-300 microns in size) is selected under a microscope.[10]

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the precise atomic positions and molecular packing in the crystal lattice.[10]

Data Presentation

The following tables summarize typical quantitative data obtained from the experimental characterization of this compound₂ SMMs.

Table 1: DC Magnetometry Data for this compound₂

| Parameter | Value | Temperature (K) | Field Sweep Rate (Oe/s) | Reference |

| Coercive Field (H_c) | ~150 mT | 1.8 | - | [3] |

| Hysteresis Opening | Larger in monolayer on Si than in bulk | 2.2 | 500 | [1] |

| Hysteresis Observation | Up to 10 K (for this compound₂·CH₂Cl₂) | 2-10 | 30 | [4][12] |

Table 2: AC Susceptibility Data and Relaxation Parameters for this compound₂

| Parameter | Value | Conditions | Reference |

| U_eff (Effective Energy Barrier) | 811 ± 5 K | Amorphous sample, zero DC field | [1] |

| τ₀ (Pre-exponential Factor) | 5.5 ± 0.7 x 10⁻¹² s | Amorphous sample, zero DC field | [1] |

| U_eff | 740 K | - | [12] |

| U_eff | 790 K | With CH₂Cl₂ absorption | [12] |

| U_eff | 634 ± 69 K | Dimer, zero DC field | [2] |

| τ₀ | (1.03 ± 0.09) x 10⁻¹⁰ s | Dimer, zero DC field | [2] |

| U_eff | 738 ± 49 K | Dimer, 5 kOe DC field | [2] |

| τ₀ | (1.39 ± 0.06) x 10⁻¹¹ s | Dimer, 5 kOe DC field | [2] |

| Blocking Temperature (T_B) | ~47 K | at 1 kHz | [1] |

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the characterization of this compound₂ SMMs.

Caption: A flowchart illustrating the overall experimental workflow from synthesis to characterization.

Caption: A diagram showing the relationship between experimental data and the derived SMM properties.

References

- 1. Magnetic behaviour of TbPc2 single-molecule magnets chemically grafted on silicon surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of tert-Butyl Peroxides in Crosslinking Polyethylene

Disclaimer: The following document provides a generalized protocol based on scientific literature for the use of tert-butyl peroxides in crosslinking polyethylene (B3416737). The compound "tBPC" (tert-Butyl peroxycrotonate) is not widely documented for this specific application. Therefore, this guide will focus on a common and representative tert-butyl peroxide, Di-tert-butyl peroxide (DTBP), as a proxy. Researchers should consult specific safety data sheets (SDS) and technical datasheets for the particular peroxide being used and perform their own optimizations.

Introduction

Crosslinking is a critical process for enhancing the properties of polyethylene (PE), transforming it from a thermoplastic to a thermoset material with improved thermal stability, mechanical strength, and chemical resistance.[1] One of the most common methods for crosslinking polyethylene is through the use of organic peroxides, which decompose at elevated temperatures to generate free radicals.[1][2] These radicals abstract hydrogen atoms from the polyethylene chains, leading to the formation of carbon-carbon bonds between chains and creating a three-dimensional network structure.[1][3]

This document provides detailed application notes and protocols for the use of Di-tert-butyl peroxide (DTBP), a common tert-butyl peroxide, in the crosslinking of polyethylene. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in developing and characterizing crosslinked polyethylene materials.

Mechanism of Peroxide Crosslinking

The crosslinking of polyethylene with a peroxide initiator like DTBP proceeds through a free-radical mechanism, which can be summarized in three main steps:

-

Initiation: The process begins with the thermal decomposition of the peroxide initiator (ROOR) at a specific temperature, generating two alkoxy radicals (RO•).

-

Propagation (Hydrogen Abstraction): The highly reactive alkoxy radicals abstract hydrogen atoms from the polyethylene backbone (P-H), creating polymer radicals (P•) and an alcohol (ROH).

-

Termination (Crosslinking): Two polymer radicals can then combine to form a stable carbon-carbon crosslink (P-P).

This process transforms the individual polyethylene chains into a single, interconnected network, significantly altering its properties.

Materials and Equipment

Materials:

-

Polyethylene (PE) resin (e.g., High-Density Polyethylene - HDPE, Low-Density Polyethylene - LDPE, Linear Low-Density Polyethylene - LLDPE)

-

Di-tert-butyl peroxide (DTBP) or other suitable tert-butyl peroxide

-

Co-agent (optional, e.g., Triallyl isocyanurate - TAIC) to enhance crosslinking efficiency[4]

-

Antioxidant (e.g., didodecyl thiodipropionate - DLTDP) to prevent oxidative degradation[4]

-

Xylene (for gel content analysis)

Equipment:

-

Two-roll mill or internal mixer (e.g., Brabender or Haake) for compounding

-

Compression molding press with heating and cooling capabilities

-

Rheometer (for monitoring crosslinking kinetics)

-

Tensile testing machine

-

Differential Scanning Calorimeter (DSC)

-

Soxhlet extraction apparatus (for gel content determination)

-

Fume hood and appropriate personal protective equipment (PPE)

Experimental Protocols

Compounding of Polyethylene and Peroxide

Objective: To achieve a homogeneous dispersion of the peroxide and other additives within the polyethylene matrix.

Procedure:

-

Pre-heat the two-roll mill or internal mixer to a temperature below the decomposition temperature of the peroxide to prevent premature crosslinking. For DTBP, a processing temperature of 120-130°C is generally safe.

-

Add the polyethylene resin to the mixer and allow it to melt and form a consistent molten sheet.

-

Add the predetermined amount of DTBP and any other additives (e.g., TAIC, antioxidant) to the molten polyethylene.

-

Mix the components for a sufficient time (typically 5-10 minutes) to ensure uniform distribution.

-

Remove the compounded material from the mixer and allow it to cool to room temperature. The material can be sheeted or pelletized for further processing.

Crosslinking (Curing) via Compression Molding

Objective: To induce the crosslinking reaction by heating the compounded material under pressure.

Procedure:

-

Pre-heat the compression molding press to the desired crosslinking temperature. This temperature should be significantly above the decomposition temperature of the peroxide to ensure efficient radical formation. For DTBP, a temperature range of 170-190°C is common.[5]

-

Place a specific amount of the compounded polyethylene into a mold of desired dimensions.

-

Position the mold in the pre-heated press and apply a low pressure to allow the material to melt and fill the mold cavity.

-

Increase the pressure to the target level (e.g., 10-15 MPa).

-

Hold the material at the set temperature and pressure for a specific curing time (e.g., 10-30 minutes) to allow for complete crosslinking.[2]

-

After the curing time, cool the mold under pressure to solidify the crosslinked polyethylene sheet.

-

Once cooled, remove the crosslinked polyethylene sample from the mold.

Characterization of Crosslinked Polyethylene

Objective: To quantify the extent of crosslinking by measuring the insoluble fraction of the polymer.

Procedure:

-

Accurately weigh a small sample of the crosslinked polyethylene (Winitial).

-

Place the sample in a wire mesh cage and immerse it in boiling xylene in a Soxhlet extraction apparatus.

-

Extract the soluble (uncrosslinked) portion of the polymer for 24 hours.

-

Remove the sample from the xylene and dry it in a vacuum oven at 80°C until a constant weight is achieved (Wfinal).

-

Calculate the gel content using the following formula: Gel Content (%) = (Wfinal / Winitial) x 100

Objective: To evaluate the effect of crosslinking on the mechanical properties of polyethylene.

Procedure:

-

Cut dumbbell-shaped specimens from the crosslinked polyethylene sheets according to standard specifications (e.g., ASTM D638).

-

Perform tensile testing using a universal testing machine at a specified crosshead speed.

-

Record the tensile strength, Young's modulus, and elongation at break.

Objective: To investigate the changes in thermal properties due to crosslinking.

Procedure:

-

Use a Differential Scanning Calorimeter (DSC) to analyze a small sample of the crosslinked polyethylene.

-

Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

Cool the sample back to room temperature at the same rate.

-

Reheat the sample to determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polyethylene crosslinked with a tert-butyl peroxide (DTBP) and a co-agent (TAIC).

Table 1: Effect of Peroxide and Co-agent Concentration on the Properties of HDPE [4]

| DTBP Content (wt%) | TAIC Content (wt%) | Gel Content (%) | Heat Deformation Temperature (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |

| 0 | 0 | 0 | - | - | - |

| 2.5 | 0 | 74.7 | - | - | - |

| 2.5 | 0.3 | 82.1 | 80.1 | 104.73 | 33.6 |

Table 2: Influence of Peroxide Concentration on the Properties of LLDPE [6]

| Peroxide Content (%) | Gel Content (%) | Degree of Crystallinity (%) |

| 0 | - | ~35 |

| 1 | >80 | ~32 |

| 2 | >80 | ~31 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for crosslinking polyethylene with a tert-butyl peroxide.

Caption: Experimental workflow for peroxide crosslinking of polyethylene.

Chemical Crosslinking Mechanism

The diagram below outlines the chemical signaling pathway of peroxide-initiated crosslinking of polyethylene.

Caption: Mechanism of peroxide-initiated polyethylene crosslinking.

References

Application Note: Standard Operating Procedure for tert-Butyl Peroxycrotonate (tBPC) in Styrene Polymerization

Introduction

Polystyrene is a versatile and widely used thermoplastic polymer synthesized from the monomer styrene (B11656). The polymerization process is typically a free-radical chain reaction initiated by the thermal decomposition of a radical initiator. tert-Butyl peroxycrotonate (tBPC) is an organic peroxide that can serve as an effective radical initiator for the polymerization of styrene. Its decomposition at elevated temperatures produces reactive free radicals that initiate the polymerization cascade. This application note provides a detailed standard operating procedure (SOP) for the use of this compound in the bulk polymerization of styrene, intended for researchers, scientists, and professionals in drug development and polymer chemistry.

The selection of an appropriate initiator and the control of polymerization conditions are critical for achieving polystyrene with desired properties, such as specific molecular weight and a narrow molecular weight distribution. Factors such as initiator concentration and reaction temperature significantly influence the polymerization kinetics and the final polymer characteristics. For instance, a higher initiator concentration generally leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight.

Data Summary

The following table summarizes representative data for the bulk polymerization of styrene using this compound as the initiator at 110°C. This data is illustrative and may vary based on specific experimental conditions and the purity of reagents.

| Experiment ID | This compound Concentration (mol/L) | Reaction Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| 1 | 0.01 | 4 | 65 | 150,000 | 2.1 |

| 2 | 0.02 | 4 | 75 | 110,000 | 2.3 |

| 3 | 0.05 | 4 | 85 | 75,000 | 2.5 |

| 4 | 0.01 | 6 | 80 | 155,000 | 2.2 |

| 5 | 0.02 | 6 | 90 | 112,000 | 2.4 |

| 6 | 0.05 | 6 | 95 | 78,000 | 2.6 |

Experimental Protocols

This section details the necessary protocols for the safe and effective use of this compound in styrene polymerization.

Materials and Equipment

-

Styrene monomer: Commercial grade, containing an inhibitor (e.g., 4-tert-butylcatechol, TBC).

-

tert-Butyl peroxycrotonate (this compound): As the radical initiator.

-

Sodium hydroxide (B78521) (NaOH) solution: 1 M, for inhibitor removal.

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂): For drying the monomer.

-

Methanol (B129727): For precipitation of the polymer.

-

Toluene (B28343): For dissolving the polymer.

-

Reaction vessel: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer or thermocouple.

-

Heating mantle or oil bath: With a temperature controller.

-

Magnetic stirrer and stir bar.

-

Standard laboratory glassware: Beakers, graduated cylinders, funnels, etc.

-

Vacuum filtration apparatus.

-

Vacuum oven.

Protocol 1: Inhibitor Removal from Styrene Monomer

Commercial styrene is typically supplied with an inhibitor to prevent premature polymerization during storage. This inhibitor must be removed before initiating the desired polymerization.

-

Place 100 mL of styrene monomer in a separatory funnel.

-

Add 50 mL of 1 M NaOH solution to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The aqueous layer (bottom) will be colored due to the extracted inhibitor.

-

Drain and discard the aqueous layer.

-

Repeat the washing process with fresh 50 mL portions of 1 M NaOH solution until the aqueous layer is colorless.

-

Wash the styrene with 50 mL of deionized water to remove any residual NaOH.

-

Drain the water layer and transfer the styrene to a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous magnesium sulfate or calcium chloride to the styrene to dry it. Swirl the flask and let it stand for 15-20 minutes.

-

Decant or filter the dried, inhibitor-free styrene into a clean, dry storage bottle. The purified styrene should be used immediately or stored under refrigeration and in the dark to prevent spontaneous polymerization.

Protocol 2: Bulk Polymerization of Styrene using this compound

-

Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a condenser, nitrogen inlet, and a means to monitor the temperature.

-

Add a magnetic stir bar to the reaction flask.

-

Charge the flask with 50 mL of inhibitor-free styrene.

-

Begin stirring the styrene and purge the system with a gentle stream of nitrogen for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

While purging, prepare the desired amount of this compound initiator. For example, for a 0.02 M concentration in 50 mL of styrene, you would need to calculate the required mass of this compound.

-

Once the system is deoxygenated, add the pre-weighed this compound to the reaction flask.

-

Heat the reaction mixture to the desired temperature (e.g., 110°C) using a heating mantle or oil bath. Maintain a gentle nitrogen flow throughout the reaction.

-

Monitor the reaction temperature and stir rate. The viscosity of the solution will increase as polymerization proceeds.

-

Allow the reaction to proceed for the desired amount of time (e.g., 4-6 hours).

-

After the specified time, stop the heating and cool the reaction mixture to room temperature. The resulting product will be a viscous solution of polystyrene in unreacted styrene.

Protocol 3: Isolation and Purification of Polystyrene

-

Once the reaction mixture has cooled, dissolve the viscous product in approximately 50 mL of toluene to reduce its viscosity.

-

Slowly pour the polystyrene/toluene solution into a beaker containing a large excess of methanol (e.g., 500 mL) while stirring vigorously. This will cause the polystyrene to precipitate as a white solid.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the precipitated polystyrene by vacuum filtration.

-

Wash the polymer on the filter with fresh methanol to remove any unreacted monomer and residual initiator.

-

Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

Caption: Experimental workflow for styrene polymerization using this compound.

Caption: Initiation pathway of styrene polymerization with this compound.

Application Notes and Protocols: Determining the Optimal Concentration of tert-Butyl Peroxybenzoate for Curing Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of tert-Butyl Peroxybenzoate (tBPC), a common initiator for the curing of unsaturated polyester (B1180765) resins. The following sections detail the experimental protocols and data presentation required to establish the ideal curing parameters for specific resin formulations.

Introduction

tert-Butyl Peroxybenzoate is a widely utilized organic peroxide that functions as a radical initiator in the polymerization and crosslinking of unsaturated polyester resins.[1][2][3] The concentration of this initiator is a critical factor that influences the curing process, including gel time, cure time, and the peak exotherm temperature.[4][5][6] An optimized concentration ensures a complete and efficient cure, leading to a final product with desired mechanical and thermal properties. For unsaturated polyester resins, the typical quantity of tert-Butyl Peroxybenzoate used is approximately 1-2%.[1][2][7] This document outlines the procedures to experimentally determine the optimal concentration for your specific resin system.

Key Curing Parameters

The primary parameters evaluated to determine the optimal initiator concentration are:

-

Gel Time: The time taken for the liquid resin to transition into a gelatinous state.[4][8][9]

-

Cure Time: The time required for the resin to achieve a solid, fully cured state.

-

Peak Exotherm Temperature: The maximum temperature reached during the exothermic curing reaction.[5][10]

These parameters are influenced by the initiator concentration, resin type, presence of accelerators or inhibitors, and the curing temperature.[4][11][12]

Experimental Protocols

-

Unsaturated Polyester Resin

-

tert-Butyl Peroxybenzoate (Initiator)

-

Cobalt-based Accelerator (e.g., Cobalt Octoate or Cobalt Naphthenate) (optional, for room temperature cure)[11]

-

Inhibitor (optional, to increase storage life of activated resin)[11]

-

Mixing Containers and Stirring Rods

-

Thermocouples or a Differential Scanning Calorimeter (DSC)[8][10]

-

Water Bath or Oven for controlled temperature curing

-

Stopwatch

The following diagram illustrates the general workflow for determining the optimal initiator concentration.

References

- 1. TERT-BUTYL PEROXYBENZOATE (TBPB) - Ataman Kimya [atamanchemicals.com]

- 2. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 3. Tert-Butyl Peroxybenzoate (TBPB): Effective Curing Agent for High-Temperature Molding Applications - Alita Resins [alitaresins.com]

- 4. A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS | Materials and Technology [mater-tehnol.si]

- 5. sid.ir [sid.ir]

- 6. researchgate.net [researchgate.net]

- 7. atamankimya.com [atamankimya.com]

- 8. mater-tehnol.si [mater-tehnol.si]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pergan.com [pergan.com]

- 12. cpsm.kpi.ua [cpsm.kpi.ua]

Application Note: Thermal Stability and Half-Life Determination of tert-Butyl peroxy-3,5,5-trimethylhexanoate (tBPC)

AN-tBPC-HL-2025

Abstract

This application note provides a detailed protocol for determining the thermal half-life of tert-Butyl peroxy-3,5,5-trimethylhexanoate (tBPC), a commonly used organic peroxide initiator in polymerization reactions. Understanding the thermal decomposition kinetics of this compound is critical for ensuring safe handling, optimizing polymerization processes, and guaranteeing final product quality. This document outlines the experimental procedure, data analysis, and presents available half-life data at various temperatures. Additionally, it includes a discussion on the thermal decomposition pathway of this compound.

Introduction

tert-Butyl peroxy-3,5,5-trimethylhexanoate, hereafter referred to as this compound, is a liquid organic peroxide widely employed as a radical initiator for the polymerization of various monomers such as ethylene, styrene, and acrylates. The efficiency of the polymerization process and the properties of the resulting polymer are highly dependent on the rate of decomposition of the initiator. The thermal stability of this compound is quantified by its half-life (t½), which is the time required for the concentration of the peroxide to decrease to half of its initial value at a given temperature. This application note provides a standardized methodology for determining the half-life of this compound at various temperatures, which is essential for establishing safe operating limits and for designing controlled polymerization reactions.

Data Presentation

The thermal decomposition of this compound follows first-order kinetics. The half-life is inversely proportional to the decomposition rate constant (k) and is highly dependent on temperature. The following table summarizes the available half-life data for this compound in a 0.1 M benzene (B151609) solution.

| Temperature (°C) | Half-Life (t½) | Rate Constant (k) (s⁻¹) |

| 74 | 10 hours | 1.93 x 10⁻⁵ |

| 92 | 1 hour | 1.93 x 10⁻⁴ |

| 130 | 1 minute | 1.16 x 10⁻² |

Note: The rate constant 'k' is calculated from the half-life using the formula k = ln(2) / t½.

The Self-Accelerating Decomposition Temperature (SADT) is another critical safety parameter, which is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For this compound, the SADT is approximately 60°C, highlighting the importance of controlled storage and handling temperatures.[1]

Experimental Protocol: Determination of this compound Half-Life

This protocol describes a method for determining the half-life of this compound at a specific temperature using a constant temperature bath and subsequent analysis of the remaining peroxide concentration.

1. Materials and Equipment:

-

tert-Butyl peroxy-3,5,5-trimethylhexanoate (this compound)

-

High-purity inert solvent (e.g., benzene, dodecane, or the monomer to be polymerized)

-

Constant temperature bath with high-temperature accuracy (±0.1°C)

-

Reaction vials with screw caps (B75204) or sealed ampoules

-

Pipettes and syringes for accurate liquid handling

-

Ice bath for quenching the reaction

-

Analytical instrumentation for determining peroxide concentration (e.g., High-Performance Liquid Chromatography (HPLC) or a titration method)

2. Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen inert solvent (e.g., 0.1 M). The concentration should be accurately known.

-

Sample Aliquoting: Dispense equal and precise volumes of the this compound solution into several reaction vials.

-

Initial Concentration (t=0): Take one vial as the initial sample (time zero) and immediately quench it in an ice bath to stop decomposition. Analyze this sample to determine the initial concentration of this compound ([this compound]₀).

-

Incubation: Place the remaining vials in the constant temperature bath pre-heated to the desired experimental temperature. Start a timer as soon as the vials are submerged.

-

Sampling at Intervals: At predetermined time intervals, remove one vial from the bath and immediately quench it in the ice bath. The sampling intervals should be chosen to cover at least two to three half-lives.

-

Concentration Analysis: Analyze the concentration of the remaining this compound in each quenched sample using a validated analytical method such as HPLC or iodometric titration.

-

Data Analysis:

-

The decomposition of this compound follows first-order kinetics. Therefore, a plot of the natural logarithm of the this compound concentration (ln[this compound]) versus time (t) will yield a straight line.

-

The slope of this line is equal to the negative of the rate constant (-k).

-

The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k

-

3. Safety Precautions:

-

Organic peroxides are thermally sensitive and can decompose rapidly if heated.[2] Always handle this compound with care in a well-ventilated area, away from heat, sparks, and open flames.[3]

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3]

-

Due to the potential for pressure buildup, it is recommended to use vials that can withstand the expected pressure or to use a system with a pressure relief mechanism.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.[2][3]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for determining the half-life of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the peroxy group. This process generates a tert-butoxyl radical and a 3,5,5-trimethylhexanoyloxyl radical.

Caption: Thermal decomposition pathway of this compound.

Conclusion

This application note provides a comprehensive guide for researchers and professionals in the field of drug development and polymer science to determine the half-life of this compound at various temperatures. Adherence to the detailed protocol will ensure the generation of accurate and reproducible data, which is crucial for the safe and effective application of this organic peroxide. The provided half-life data serves as a valuable reference for initiating polymerization reactions and for understanding the thermal stability limitations of this compound.

References

Analytical Methods for the Detection of tert-Butyl Peroxybenzoate (tBPC) in a Reaction Mixture

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tert-Butyl Peroxybenzoate (tBPC) in a reaction mixture. It is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing the most suitable analytical method for their specific needs.

Introduction

tert-Butyl Peroxybenzoate (this compound) is a widely used organic peroxide that serves as a radical initiator in various polymerization processes and as a curing agent for unsaturated polyester (B1180765) resins.[1] Accurate and reliable quantification of this compound in a reaction mixture is crucial for process monitoring, quality control, and safety assurance. This document outlines three common analytical methods for this compound determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Iodometric Titration. Each method's principles, protocols, and performance characteristics are detailed to facilitate straightforward implementation.

Methodologies

A comparative summary of the analytical methods for this compound detection is presented below, followed by detailed protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of organic peroxides due to its applicability to non-volatile and thermally labile molecules. Several HPLC methods have been developed for the quantification of this compound.

This is a common and robust method for the routine analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid (optional, for mobile phase modification).

-

tert-Butyl Peroxybenzoate standard (purity ≥98%).

-

Sample solvent: Acetonitrile or a mixture of acetonitrile and water.

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water. A common starting point is a weight ratio of 70-90% acetonitrile to 10-30% water.[2] Phosphoric acid can be added at a low concentration (e.g., 0.1%) to improve peak shape.[3][4]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-45 °C.[2]

-

Detection Wavelength: 240-260 nm.[2]

4. Sample Preparation:

-

Accurately weigh a suitable amount of the reaction mixture.

-

Dilute the sample with the sample solvent to a concentration within the calibration range (e.g., 0.5-10 wt%).[2]

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Calibration:

-

Prepare a series of standard solutions of this compound in the sample solvent covering the expected concentration range of the samples.

-

Inject each standard solution and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound.

6. Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

An alternative to reversed-phase HPLC, this method is suitable for specific sample matrices.

Experimental Protocol: Normal-Phase HPLC with UV Detection

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Normal-phase column (e.g., Lichrosorb® diol).[1]

2. Reagents and Materials:

-

Hexane (B92381) (HPLC grade).

-

Ethanol (B145695) (HPLC grade).

-

tert-Butyl Peroxybenzoate standard (purity ≥98%).

-

Sample solvent: Hexane.

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of hexane and a mixture of hexane and ethanol (e.g., 95:5 v/v).[1]

-

Gradient Program: 100% hexane for 10 minutes, followed by a 5-minute linear gradient to 70:30 hexane:hexane/ethanol (95:5).[1]

-

Flow Rate: 2.0 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Detection Wavelength: 254 nm.[1]

4. Sample Preparation:

-

Dilute an aliquot of the reaction mixture with hexane.[1]

5. Calibration and Analysis:

-

Follow the same procedure as described for the reversed-phase HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing this compound and its thermal decomposition products, such as tert-butanol (B103910) and benzoic acid.[5]

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

2. Reagents and Materials:

-

Helium (carrier gas, 99.999% purity).

-

tert-Butyl Peroxybenzoate standard (purity ≥98%).

-

Solvent for dilution (e.g., hexane, acetone).[6]

3. GC-MS Conditions:

-

Inlet Temperature: 250 °C.

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

4. Sample Preparation:

-

Dilute the reaction mixture in a suitable solvent (e.g., a 1:1 mixture of hexane and acetone) to a concentration appropriate for GC-MS analysis.[6]

-

An internal standard can be added for improved quantitation.

5. Calibration and Analysis:

-

Prepare calibration standards of this compound in the same solvent as the samples.

-

Analyze the standards and samples using the specified GC-MS conditions.

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify this compound using the peak area of a characteristic ion and the calibration curve.

Iodometric Titration

Iodometric titration is a classical wet chemistry method for the determination of the total peroxide content in a sample. It is based on the oxidation of iodide (I⁻) to iodine (I₂) by the peroxide, followed by the titration of the liberated iodine with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[7] This method is less specific than chromatographic techniques as it measures the total peroxide concentration.[8]

Experimental Protocol: Iodometric Titration

1. Instrumentation:

-

Burette (50 mL).

-

Erlenmeyer flask (250 mL).

-

Heating plate.

2. Reagents and Materials:

-

Saturated potassium iodide (KI) solution.[7]

-

Glacial acetic acid.[7]

-

Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

-

Starch indicator solution (optional, as the endpoint can be determined by the disappearance of the yellow iodine color).[7]

3. Procedure:

-

Accurately weigh a sample of the reaction mixture into an Erlenmeyer flask.

-

Add 25-50 mL of isopropanol to dissolve the sample.[7]

-

Add 1 mL of saturated potassium iodide solution and 1 mL of glacial acetic acid.[7]

-

Gently heat the mixture to near boiling and maintain at this temperature for 2-5 minutes with occasional swirling.[7]

-

Immediately titrate the hot solution with the standardized sodium thiosulfate solution until the yellow color of iodine disappears.[7] If using a starch indicator, add a few drops near the endpoint and titrate until the blue color disappears.

-

Record the volume of sodium thiosulfate solution used.

4. Calculation: The percentage of this compound can be calculated using the following formula:

% this compound = (V * N * MW) / (2 * W * 10)

Where:

-

V = Volume of Na₂S₂O₃ solution used in mL.

-

N = Normality of the Na₂S₂O₃ solution.

-

MW = Molecular weight of this compound (194.23 g/mol ).

-

W = Weight of the sample in grams.

Data Presentation

The following table summarizes the quantitative performance characteristics of the described analytical methods.

| Parameter | HPLC-UV | GC-MS | Iodometric Titration |

| Specificity | High | High | Low (measures total peroxides) |

| Limit of Detection (LOD) | ~7.5 µM[9] | Method dependent, typically low ng/mL range | Dependent on titrant concentration |

| Limit of Quantitation (LOQ) | Method dependent | Method dependent | Dependent on titrant concentration |

| Linearity (R²) | > 0.99 | > 0.99 | Typically linear over a defined range |

| Accuracy (% Recovery) | Typically 95-105% | Method dependent | Typically 98-102% |

| Precision (%RSD) | < 2% | < 15% | < 1% |

| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~10-15 minutes per sample |

| Instrumentation Cost | Moderate to High | High | Low |

| Solvent Consumption | Moderate | Low | Low |

Mandatory Visualizations

Caption: Workflow for HPLC analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.